
2-Butylsulfanyl-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butylthio)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a butylthio group at the 2-position of the quinazolinone ring enhances its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production methods for 2-(Butylthio)quinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Butylthio)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 2-(Butylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The butylthio group enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2-(Methylthio)quinazolin-4(3H)-one
- 2-(Ethylthio)quinazolin-4(3H)-one
- 2-(Propylthio)quinazolin-4(3H)-one
Uniqueness
The presence of the butylthio group in 2-(Butylthio)quinazolin-4(3H)-one distinguishes it from other similar compounds. This group enhances its lipophilicity, which can improve its bioavailability and interaction with biological targets. Additionally, the butylthio group may confer unique chemical reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
6956-60-1 |
|---|---|
分子式 |
C12H14N2OS |
分子量 |
234.32 g/mol |
IUPAC名 |
2-butylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2OS/c1-2-3-8-16-12-13-10-7-5-4-6-9(10)11(15)14-12/h4-7H,2-3,8H2,1H3,(H,13,14,15) |
InChIキー |
CSRKFNCZGRRGHV-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



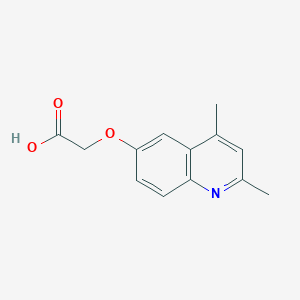
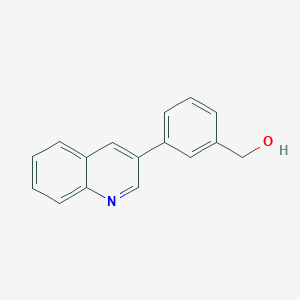
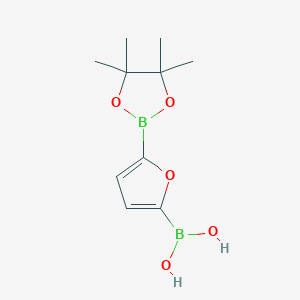
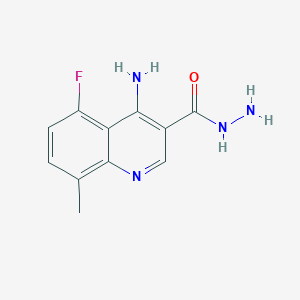
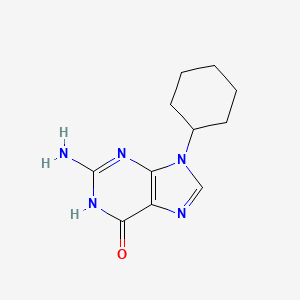

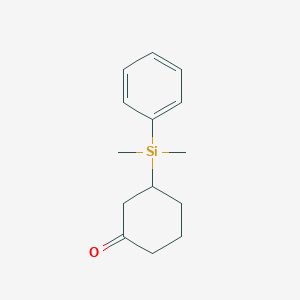


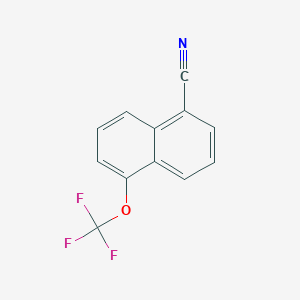

![(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one](/img/structure/B11873771.png)

